molecular formula C6H7NO2 B591780 4-Hydroxy-1-methyl-2-pyridone CAS No. 40357-87-7

4-Hydroxy-1-methyl-2-pyridone

Cat. No. B591780
CAS RN: 40357-87-7
M. Wt: 125.127
InChI Key: ISFRSMMUUQWJCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

  • Tuberculosis Treatment : 4-Hydroxy-2-pyridones are direct inhibitors of the mycobacterial protein InhA and are active against multidrug-resistant Mycobacterium tuberculosis. These compounds can circumvent the main mechanisms of isoniazid resistance, a key component in TB treatment, and show activity against multiple MDR-TB clinical isolates (Manjunatha et al., 2015).

  • Chemical Synthesis and Medicinal Applications : 4-Hydroxy-2-pyridones occur naturally as secondary alkaloid metabolites. They have biological effects including antifungal, antibiotic, insecticidal, cytotoxic, neurotoxic, antiproliferative, and antibacterial properties. These derivatives are found in natural products isolated from plants and fungi, making them significant in exploratory organic syntheses for new drug compounds (Kamali & Shahi, 2022).

  • Diverse Biological Effects : The class of 4-Hydroxy-2-pyridone alkaloids demonstrates a range of biological effects, including antifungal, antibacterial, and cytotoxic activities. Their biosynthesis and synthetic approaches have been a focus of scientific interest (Jessen & Gademann, 2010).

  • Natural Product Synthesis : 4-Hydroxy-2-pyridones are embedded as common structural units in many natural products, exhibiting significant biological activities like antifungal and antibacterial effects. The synthesis of these compounds has been extensively researched due to their structural novelty and promising biological activities (Shengyin et al., 2012).

  • Antifungal and Antitumor Properties : Certain derivatives of 4-Hydroxy-2-pyridone have been shown to exhibit antifungal and antitumor activities. For example, specific derivatives have demonstrated tumor growth inhibition activity in vitro against human tumor cell lines (Cocco, Congiu, & Onnis, 2000).

  • Antibacterial Activity : 4-Hydroxy-2-pyridone alkaloids isolated from deep-sea-derived fungi have displayed moderate to significant antibacterial activity against various bacterial strains, including Mycobacterium smegmatis and Staphylococcus aureus (Bao et al., 2018).

  • DNA Topoisomerase Inhibitors : 4-Hydroxy-2-pyridones represent a novel class of nonfluoroquinolone inhibitors of bacterial type II topoisomerases. These compounds are active against multidrug-resistant Gram-negative bacteria and have shown potential in treating infections caused by these pathogens (Gerasyuto et al., 2018).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The development of new PCSK9 inhibitors also remains a task of great interest for the medicinal chemistry community .

properties

IUPAC Name

4-hydroxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-3-2-5(8)4-6(7)9/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFRSMMUUQWJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-methyl-2-pyridone

CAS RN

40357-87-7
Record name 4-hydroxy-1-methyl-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dihydroxypyridine (3.0 g) was dissolved in 2N aqueous sodium hydroxide solution (30 ml) and dimethyl sulphate (3.7 g) was added dropwise over 90 minutes. The mixture was stirred at room temperature overnight, acidified with concentrated hydrochloric acid, the solvent removed under reduced pressure, the residue stirred in 5% methanol/dichloromethane and filtered. The filtrate was evaporated and the crude product was chromatographed on silica using 7:93 methanol: dichloromethane as the eluent to yield 1,2-dihydro-4-hydroxy-1-methyl-2-oxopyridine (0.77 g) as a yellow solid. m.p. 165-169° C. Found: C,57.28; H,5.47; N,10.89. C6H7NO2 requires C,57.59; H,5.64; N,11.19%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
5
Citations
BL Currie, RK Robins, MJ Robins - Journal of Heterocyclic …, 1970 - Wiley Online Library
Condensation of 2,4‐bis(trimethylsilyloxy)pyridine (1) with 2,3,5‐tri‐O‐benzoyl‐D‐ribofuranosyl bromide (2) gave 4‐hydroxy‐1‐(2,3,5‐tri‐O‐benzoyl‐β‐D‐ribofuranosyl)‐2‐pyridone (3). …
Number of citations: 59 onlinelibrary.wiley.com
I Adachi - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… Found: C, 75.62; H, 5.74; N, 4.03; and ethyl 5,6—diphenyl— 4~hydroxy~1-methyl—2—pyridone~3~earboxylate (IIIc) (0.05 g) as colorless prisms, mp 164—166. UV 233? …
Number of citations: 10 www.jstage.jst.go.jp
TS Woods - 1972 - search.proquest.com
the original submitted. Page 1 LGGGLLGGGGGGGG GGG LLLLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 1 search.proquest.com
JD Hunt, A McKillop - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… Tachelnitz, Monatsh., 1921, 42, 251) to be 4-hydroxy- 1-methyl-2-pyridone. Treatment ofricininic "acid" with phosphoryl chloride yields a chloro compound CTHsC1N20, reducible to …
Number of citations: 1 www.sciencedirect.com
H Hoppe - 1982
Number of citations: 0

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